2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate
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Overview
Description
2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate, also known as EMB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EMB is a member of the benzamide family and is synthesized through a multi-step process that involves the reaction of 3-methylbenzoic acid with ethoxyethanol and thionyl chloride, followed by reaction with 4-aminobenzoic acid.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammatory and oxidative stress responses.
Biochemical and Physiological Effects:
2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit the growth of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate in lab experiments is its ability to inhibit multiple pathways involved in inflammation and oxidative stress. However, 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate. One area of interest is the development of more efficient synthesis methods for 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate and to determine its potential as a therapeutic agent for various diseases. Finally, more research is needed to explore the safety and toxicity of 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate in animal models and humans.
Synthesis Methods
The synthesis of 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate involves several steps, including esterification, amidation, and chlorination. The first step involves the reaction of 3-methylbenzoic acid with ethoxyethanol and thionyl chloride to form 2-ethoxyethyl 3-methylbenzoate. The second step involves the amidation of 2-ethoxyethyl 3-methylbenzoate with 4-aminobenzoic acid to form 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate. The final step involves the chlorination of 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate to produce the final product.
Scientific Research Applications
2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-11-12-24-19(22)15-7-9-17(10-8-15)20-18(21)16-6-4-5-14(2)13-16/h4-10,13H,3,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVORAVDCMRWKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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